molecular formula C20H24N4O5S B2652280 N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921559-53-7

N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2652280
CAS No.: 921559-53-7
M. Wt: 432.5
InChI Key: VXODBAYSUKSOKF-UHFFFAOYSA-N
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Description

N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a thiazole ring, a piperazine moiety, and a benzamide group. It has been studied for its inhibitory effects on certain kinases, making it a candidate for therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine derivative is introduced through nucleophilic substitution reactions, often using reagents like acetyl chloride.

    Formation of the Benzamide Group: The final step involves the coupling of the thiazole-piperazine intermediate with 3,5-dimethoxybenzoic acid under amide bond-forming conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acetyl chloride, various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific kinases, which are enzymes involved in cellular signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
  • N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethylbenzamide

Uniqueness

N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the presence of both the thiazole and piperazine moieties, which contribute to its specific binding properties and biological activity. The dimethoxybenzamide group further enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-13(25)23-4-6-24(7-5-23)18(26)10-15-12-30-20(21-15)22-19(27)14-8-16(28-2)11-17(9-14)29-3/h8-9,11-12H,4-7,10H2,1-3H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXODBAYSUKSOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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